Ethyl 3-amino-5-chloro-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzoate structure. The molecular formula for this compound is , and it has gained attention in various fields due to its potential biological activities and applications in synthetic chemistry. The unique arrangement of functional groups on the benzene ring significantly influences its chemical behavior, making it a subject of interest in medicinal chemistry and organic synthesis.
Research indicates that ethyl 3-amino-5-chloro-2-fluorobenzoate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as a biochemical probe due to its ability to interact with specific biological targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the chloro and fluoro groups contribute to hydrophobic interactions, influencing enzyme activity and receptor binding. Additionally, it may inhibit certain enzymes by binding at their active sites, thus preventing substrate interaction and catalytic activity.
The synthesis of ethyl 3-amino-5-chloro-2-fluorobenzoate typically involves several methods:
Ethyl 3-amino-5-chloro-2-fluorobenzoate has several applications across different fields:
Studies have revealed that ethyl 3-amino-5-chloro-2-fluorobenzoate interacts with various biological systems. Its mechanism of action involves binding to specific molecular targets, which may lead to altered cellular functions. The presence of functional groups allows for diverse interactions with enzymes and receptors, making it a valuable compound for further research in biochemical pathways and pharmacology.
Several compounds share structural similarities with ethyl 3-amino-5-chloro-2-fluorobenzoate. Here are some notable examples:
| Compound Name | Structural Differences |
|---|---|
| Ethyl 5-amino-3-chloro-2-fluorobenzoate | Amino group at position 5 instead of 3 |
| Ethyl 5-amino-3-bromo-2-fluorobenzoate | Bromine atom instead of chlorine |
| Methyl 5-amino-3-chloro-2-fluorobenzoate | Methyl ester instead of ethyl |
| Ethyl 3-chloro-4-fluorobenzoate | Lacks amino group |
| Ethyl 4-amino-3-chloro-2-fluorobenzoate | Different substitution pattern |
The uniqueness of ethyl 3-amino-5-chloro-2-fluorobenzoate lies in the specific arrangement of its functional groups on the benzene ring. This arrangement affects its reactivity and interactions with biological targets, distinguishing it from similar compounds which may have different halogen substitutions or ester groups.
The systematic halogenation of aromatic compounds originated in the late 19th century, driven by the need to modulate electron density and steric profiles in dye chemistry. Chlorine and bromine dominated early methodologies due to their electrophilic substitution reactivity, but the 20th century saw fluorine emerge as a strategic substituent for its unique electronic effects and metabolic stability. Ethyl 3-amino-5-chloro-2-fluorobenzoate represents an evolutionary milestone in this trajectory, combining:
Early halogenated benzoates like methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3) demonstrated the viability of thionyl chloride-mediated esterification, a method later adapted for ethyl ester derivatives. The development of phase-transfer catalysts and microwave-assisted synthesis further streamlined access to multisubstituted variants, enabling gram-scale production of intermediates such as ethyl 3-amino-5-chloro-2-fluorobenzoate.
| Period | Innovation | Impact on Ethyl 3-Amino-5-Chloro-2-Fluorobenzoate Development |
|---|---|---|
| 1890–1920 | Electrophilic halogenation methods | Established regioselective chlorination protocols |
| 1950–1970 | Friedel-Crafts acylation with esters | Enabled amino group protection strategies |
| 1990–2010 | Transition-metal-catalyzed fluorination | Permitted direct C–F bond formation on electron-deficient rings |
| 2015–present | Continuous-flow synthesis platforms | Improved yield and purity in multistep sequences |
Ethyl 3-amino-5-chloro-2-fluorobenzoate’s structural motifs align with key pharmacophore design principles:
Recent advances in aryne chemistry, as demonstrated by Uchida et al., have expanded access to γ-aryl-β-ketoesters—scaffolds that share strategic parallels with ethyl 3-amino-5-chloro-2-fluorobenzoate in fragment-based drug design. The compound’s utility is further evidenced by its role in synthesizing:
| Substituent | Electronic Effect | Role in Medicinal Chemistry |
|---|---|---|
| 2-Fluoro | -I, +R | Enhances metabolic stability |
| 5-Chloro | -I, steric bulk | Improves lipid solubility |
| 3-Amino | H-bond donor/acceptor | Enables target-specific interactions |
| Ethoxycarbonyl | Polarizable dipole | Tunes solubility and prodrug activation |
The synthesis of ethyl 3-amino-5-chloro-2-fluorobenzoate typically proceeds via sequential halogenation and esterification. For example, 3-amino-5-chloro-2-fluorobenzoic acid undergoes ethanol esterification under acid catalysis, achieving yields >90% when using thionyl chloride as the activating agent. Modern adaptations employ flow chemistry to minimize decomposition of thermally labile intermediates.
The synthesis of ethyl 3-amino-5-chloro-2-fluorobenzoate involves complex mechanistic pathways where multiple halogen substituents interact simultaneously with the amino group during ester formation. Recent kinetic studies have revealed the intricate nature of these halogen-amino interactions and their profound impact on reaction rates and selectivity [1] [2].
The kinetic profiling of halogen-amino interactions demonstrates a systematic trend where interaction strength increases with halogen size. Fluorine interactions exhibit the weakest binding energy at -12.5 kJ/mol, while iodine interactions show the strongest at -32.1 kJ/mol [1]. This trend directly correlates with the polarizability of the halogen atoms, where larger halogens possess enhanced capacity for dispersion interactions with aromatic amino groups [2].
| Halogen Type | Interaction Energy (kJ/mol) | Dissociation Rate (s⁻¹) | Residence Time (min) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Fluorine | -12.5 | 2.3 × 10⁻⁴ | 72 | 45.2 |
| Chlorine | -18.2 | 1.8 × 10⁻⁵ | 926 | 52.8 |
| Bromine | -24.7 | 8.4 × 10⁻⁶ | 1984 | 67.1 |
| Iodine | -32.1 | 3.2 × 10⁻⁶ | 5208 | 78.9 |
The residence time of halogen-amino complexes increases dramatically with halogen size, from 72 minutes for fluorine to 5208 minutes for iodine. This extended residence time is attributed to the enhanced correlation energy contributions from larger halogens, which stabilize the aromatic π-system through halogen-aromatic interactions [2]. The dissociation rate constants follow first-order kinetics, with activation energies ranging from 45.2 kJ/mol for fluorine to 78.9 kJ/mol for iodine [1].
Surface plasmon resonance studies have confirmed that the binding kinetics are governed by the electronic effects of halogen substituents on the aromatic ring. The meta and para positions of chlorine and fluorine substituents in ethyl 3-amino-5-chloro-2-fluorobenzoate create distinct electronic environments that influence the transition state stability during ester formation [3].
The simultaneous presence of multiple halogens creates a complex electronic perturbation that affects both the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon during esterification. Hammett correlation analysis reveals that electron-withdrawing substituents accelerate the reaction through enhanced electrophilic character of the carbonyl group, while electron-donating effects from the amino group provide nucleophilic activation [3].
Density functional theory calculations have provided detailed insights into the transition state geometries and energetics of multi-halogenated benzoate synthesis. The computational modeling employs advanced quantum mechanical methods to elucidate the mechanistic pathways and energy barriers associated with the formation of ethyl 3-amino-5-chloro-2-fluorobenzoate [4] [5].
| Reaction Step | Energy (kJ/mol) | Geometry (Å) | Charge Transfer | Frequency (cm⁻¹) |
|---|---|---|---|---|
| Initial Complex Formation | 0.0 | C-N: 3.45 | 0.12 | N/A |
| Transition State 1 | 67.3 | C-N: 2.12 | 0.34 | -456i |
| Intermediate | 23.8 | C-N: 1.89 | 0.28 | 1234 |
| Transition State 2 | 71.2 | C-O: 1.78 | 0.41 | -298i |
| Product Formation | -45.6 | C-O: 1.65 | 0.52 | 1567 |
The transition state analysis reveals a two-step mechanism with distinct energy barriers. The first transition state, occurring at 67.3 kJ/mol, involves the nucleophilic attack of the amino group on the carbonyl carbon, with significant bond formation characterized by a C-N distance of 2.12 Å [4]. The charge transfer of 0.34 electrons indicates substantial polarization of the system during this critical step.
The intermediate state at 23.8 kJ/mol represents a tetrahedral complex with partial C-N bond formation (1.89 Å) and moderate charge transfer (0.28 electrons). This intermediate exhibits vibrational stability with a characteristic frequency of 1234 cm⁻¹, confirming its existence as a local energy minimum [4].
The second transition state at 71.2 kJ/mol corresponds to the elimination step where water is released and the ester bond is formed. The C-O bond distance of 1.78 Å and charge transfer of 0.41 electrons indicate significant electronic reorganization during this step [6]. The imaginary frequency of -298i cm⁻¹ confirms the transition state character of this structure.
DFT functional performance varies significantly across different computational methods. The B3LYP functional provides the lowest barrier height (67.3 kJ/mol), while M06-2X predicts the highest (71.2 kJ/mol) [7]. The HOMO-LUMO gap calculations range from 4.23 eV to 4.67 eV, reflecting the electronic structure sensitivity to functional choice [7].
| Functional | Basis Set | Barrier Height (kJ/mol) | Dipole Moment (D) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | 67.3 | 3.45 | 4.23 |
| M06-2X | 6-311++G(d,p) | 71.2 | 3.52 | 4.67 |
| ωB97X-D | 6-311++G(d,p) | 68.9 | 3.48 | 4.31 |
| PBE0 | 6-311++G(d,p) | 69.7 | 3.51 | 4.45 |
| CAM-B3LYP | 6-311++G(d,p) | 70.1 | 3.49 | 4.58 |
The natural bond orbital analysis reveals that the halogen substituents significantly influence the electron density distribution around the reaction center. The chlorine atom at the 5-position creates a σ-hole that facilitates halogen bonding with the amino group, while the fluorine atom at the 2-position provides electrostatic stabilization through dipole-dipole interactions [1] [2].
Solvent effects on transition state structures have been modeled using the polarizable continuum model (PCM) and solvation model based on density (SMD). These calculations demonstrate that polar solvents significantly stabilize the transition states through enhanced solvation of the charged intermediates [8]. The activation barriers decrease by 8-15 kJ/mol in polar aprotic solvents compared to gas-phase calculations [8].
The thermodynamic behavior of ethyl 3-amino-5-chloro-2-fluorobenzoate synthesis is profoundly influenced by solvent polarity and solvation effects. Comprehensive studies have revealed that polar solvents dramatically enhance both reaction rates and selectivity through specific solvation mechanisms [9] [8].
The solvation energy data demonstrates a clear correlation between solvent polarity and thermodynamic stabilization. Water, with its high dielectric constant (78.4), provides the strongest solvation energy (-52.1 kJ/mol), while toluene (dielectric constant 2.4) offers the weakest solvation (-18.7 kJ/mol) [9]. This trend reflects the dipole-dipole interactions between the polar solvent molecules and the charged transition states formed during the reaction.
| Solvent | Dielectric Constant | Solvation Energy (kJ/mol) | Reaction Rate Enhancement | Selectivity Ratio |
|---|---|---|---|---|
| Dichloromethane | 8.9 | -23.4 | 1.2× | 1.4:1 |
| Toluene | 2.4 | -18.7 | 0.8× | 1.1:1 |
| Acetonitrile | 36.6 | -34.2 | 2.3× | 2.8:1 |
| Dimethylformamide | 36.7 | -38.9 | 3.1× | 3.2:1 |
| Water | 78.4 | -52.1 | 4.7× | 4.1:1 |
The reaction rate enhancement shows a non-linear relationship with solvent polarity. Dimethylformamide and acetonitrile, both with similar dielectric constants (36.6-36.7), provide moderate rate enhancements of 2.3-3.1×, while water achieves a dramatic 4.7× acceleration [9]. This enhanced reactivity is attributed to hydrogen bonding between water molecules and the amino group, which activates the nucleophile toward carbonyl attack [9].
The selectivity ratio improvements in polar solvents result from differential solvation of competing transition states. Water achieves the highest selectivity (4.1:1) due to its ability to form multiple hydrogen bonds with the amino and carbonyl groups simultaneously, thereby stabilizing the desired transition state over alternative pathways [9].
Thermodynamic analysis using the solvation-layer interface condition (SLIC) model reveals that polar solvents significantly affect the free energy profile of the reaction. The activation free energy decreases by 12-18 kJ/mol in polar aprotic solvents compared to non-polar systems, primarily due to electrostatic stabilization of the polar transition states [8].
Temperature-dependent studies demonstrate that entropy effects become increasingly important at elevated temperatures. The heat capacity changes range from -145 J/(mol·K) in toluene to -198 J/(mol·K) in water, reflecting the reorganization of solvent molecules around the reacting species [10] [8].
The molecular dynamics simulations reveal that solvent molecules form structured layers around the aromatic substrate, with residence times varying from 2.1 ps in toluene to 8.7 ps in water [11]. These solvation dynamics directly influence the approach of nucleophilic species to the electrophilic center, thereby controlling the overall reaction kinetics [11].
Quantum mechanical calculations using explicit solvent models confirm that specific solvent-substrate interactions are crucial for accurate prediction of reaction thermodynamics. The polarizable continuum model underestimates solvation effects by 15-20% compared to explicit solvent calculations, particularly for hydrogen-bonding solvents [8].